9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide
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Overview
Description
9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide is a complex organic compound with a molecular formula of C20H15Cl2N5O3 and a molecular weight of 444.271 Da . This compound is notable for its unique structure, which includes both dichlorophenyl and hydroxyphenyl groups attached to a purine scaffold. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the dichlorophenyl ethyl intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with an appropriate nucleophile to form the 3,4-dichlorophenyl ethyl intermediate.
Coupling with hydroxyphenyl group: The intermediate is then reacted with a hydroxyphenyl derivative under suitable conditions to form the desired product.
Cyclization and purification: The final step involves cyclization to form the purine ring and subsequent purification to obtain the target compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and interactions.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer and inflammatory conditions due to its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of 9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. For example, it has been shown to inhibit the activity of phosphoinositide 3-kinase delta (PI3Kδ), a lipid kinase involved in inflammatory responses .
Comparison with Similar Compounds
Similar compounds to 9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide include other purine derivatives with different substituents. These compounds share a common purine scaffold but differ in their functional groups, which can significantly impact their biological activity and applications. Some examples of similar compounds include:
9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-methoxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide: Similar structure but with a methoxy group instead of a hydroxy group.
9-[2-(3,4-dichlorophenyl)ethyl]-2-(4-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide: Similar structure but with the hydroxy group in a different position on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15Cl2N5O3 |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide |
InChI |
InChI=1S/C20H15Cl2N5O3/c21-13-5-4-10(8-14(13)22)6-7-27-19-16(25-20(27)30)15(17(23)29)24-18(26-19)11-2-1-3-12(28)9-11/h1-5,8-9,28H,6-7H2,(H2,23,29)(H,25,30) |
InChI Key |
ZOEBAQBSIASRNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=C3C(=N2)N(C(=O)N3)CCC4=CC(=C(C=C4)Cl)Cl)C(=O)N |
Origin of Product |
United States |
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